An In-Depth Technical Guide to the Physicochemical Properties of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
An In-Depth Technical Guide to the Physicochemical Properties of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[1][2] The introduction of a bromine atom at the 7-position, yielding 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (Chem-ID: 1), significantly modulates its electronic and lipophilic properties, making it a compound of interest for further functionalization and biological screening. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this specific derivative. Given the scarcity of direct experimental data for this exact molecule, this document combines a review of the general characteristics of the dihydropyrrolo[1,2-a]pyrazinone class with computationally predicted data to offer a robust profile. Detailed experimental protocols for the validation of these properties are also provided to empower researchers in their own investigations.
Introduction to the Pyrrolo[1,2-a]pyrazin-1-one Scaffold
The bicyclic system of pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocycle that has garnered significant attention in drug discovery. Derivatives of this scaffold have been identified as potent inhibitors of various enzymes, including PIM kinases and poly(ADP-ribose) polymerase-1 (PARP-1), and have shown promise as anticancer and anti-inflammatory agents.[2][3] The planarity of the aromatic pyrrole ring fused to the pyrazinone ring system creates a unique electronic environment, while the lactam functionality offers a key hydrogen bond donor and acceptor site.
The presence of a bromine atom, as in the case of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, is a common feature in marine natural products with this core structure.[1] Bromine, being a halogen, introduces several key changes to the molecule's properties:
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Increased Lipophilicity: The bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.
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Modulated Electronic Profile: As an electron-withdrawing group, bromine can influence the reactivity of the aromatic ring and the pKa of nearby functionalities.
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Metabolic Handle: The carbon-bromine bond can be a site for metabolic transformation.
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Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence binding to biological targets.
This guide will now delve into the specific physicochemical characteristics of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Chemical Structure and Identification
The foundational information for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one | Chem-ID: 1 |
| CAS Number | 1557521-89-7 | [4][5] |
| Molecular Formula | C₇H₅BrN₂O | [4][5] |
| Molecular Weight | 213.04 g/mol | [5] |
| Canonical SMILES | O=C1NC=CN2C1=CC=C2Br | Chem-ID: 1 |
dot graph "Chemical_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=75481738&t=l"]; A [label=""]; caption [label="Figure 1. 2D Structure of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one", fontsize=10]; }
Proposed Synthesis Pathway
While a specific synthesis for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is not detailed in the reviewed literature, a plausible route can be constructed based on established methods for analogous dihydropyrrolo[1,2-a]pyrazinones.[1] A common and effective strategy involves the cyclization of a suitably functionalized pyrrole precursor.
Expert Insight: This proposed pathway is advantageous due to the commercial availability of the starting pyrrole derivative and the relatively straightforward nature of the reactions. The key step is the acid-catalyzed deprotection of the acetal followed by an intramolecular condensation to form the pyrazinone ring. Optimization of the cyclization conditions, particularly the choice of acid and solvent, would be critical to maximizing the yield.
Predicted Physicochemical Properties
In the absence of experimentally determined data, we have utilized the SwissADME web tool, a widely recognized platform for in silico drug discovery, to predict key physicochemical properties.[6][7] These predictions provide valuable insights for experimental design and interpretation.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (Octanol/Water) | 1.35 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| LogS (Aqueous Solubility) | -2.87 | Predicts that the compound is moderately soluble in water. |
| Topological Polar Surface Area (TPSA) | 49.9 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| Hydrogen Bond Donors | 1 | The lactam N-H group can act as a hydrogen bond donor in interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the pyrazine nitrogen can act as hydrogen bond acceptors. |
| Molar Refractivity | 46.5 cm³ | Relates to the volume and polarizability of the molecule, influencing binding interactions. |
Causality Behind the Predictions:
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LogP: The fused aromatic system and the bromine atom contribute to the lipophilicity, while the lactam moiety provides a polar character, resulting in a balanced predicted LogP.
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LogS: The presence of hydrogen bond donors and acceptors in the lactam group is expected to facilitate interactions with water molecules, leading to moderate aqueous solubility.
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TPSA: The TPSA is primarily determined by the nitrogen and oxygen atoms of the lactam functionality. The predicted value is well within the range associated with good oral absorption.
Spectral Properties (Expected)
While the actual spectra for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one are not available in the public domain, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyrazine rings. The protons on the pyrrole ring will likely appear as doublets or doublets of doublets due to coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the pyrazinone ring. The methylene protons of the pyrazinone ring should appear as a singlet or a pair of doublets if they are diastereotopic. The N-H proton of the lactam will likely be a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the lactam will be the most downfield signal, typically in the range of 160-170 ppm. The carbon atom attached to the bromine will also have a characteristic chemical shift.
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of approximately equal intensity). Fragmentation would likely involve the loss of CO and other small neutral molecules.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam will appear as a broad band around 3200-3400 cm⁻¹. C-H stretching and C=C and C-N stretching vibrations of the aromatic rings will also be present.
Experimental Protocols for Physicochemical Characterization
To validate the predicted properties and provide a complete experimental profile, the following protocols are recommended.
Determination of Melting Point
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Methodology:
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A small amount of the crystalline 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: This method determines the equilibrium concentration of a solute in a saturated aqueous solution.
Methodology:
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An excess amount of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is added to a known volume of distilled water in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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The solution is filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of LogP (Shake-Flask Method)
Principle: The partition coefficient (LogP) measures the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium.
Methodology:
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A known amount of the compound is dissolved in a mixture of n-octanol and water.
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The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate.
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The concentration of the compound in both the n-octanol and water phases is determined by HPLC or another suitable analytical technique.
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The LogP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Conclusion
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a molecule of significant interest within the broader class of bioactive pyrrolo[1,2-a]pyrazinones. While experimental data on its physicochemical properties are currently limited, computational predictions suggest it possesses a favorable profile for drug development, with balanced lipophilicity and moderate aqueous solubility. The provided experimental protocols offer a clear path for researchers to validate these predictions and further characterize this promising scaffold. Future work should focus on the experimental determination of these properties and the exploration of its biological activity.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
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Cronicon. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool. EC Pharmacology and Toxicology, 9(8), 64-71. [Link]
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De Wael, K., & Van der Eycken, E. V. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo [1, 2-a] Pyrazinones. Molecules, 26(11), 3369. [Link]
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Kim, H. J., Kim, H. J., Nam, K. H., Kim, J. S., Lee, D. K., Namkung, W., & Kim, I. (2020). Expansion of chemical space based on a pyrrolo [1, 2-a] pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 188, 111988. [Link]
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Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X. L., Copsey, L., Cranston, A., ... & Jackson, P. S. (2010). Identification and SAR of novel pyrrolo [1, 2-a] pyrazin-1 (2H)-one derivatives as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 20(3), 1094-1099. [Link]
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